4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro, methyl, tert-butyl, and ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 4-chloro-3,5-dimethylphenol with chlorosulfonic acid, followed by the reaction with 5-tert-butyl-2-ethoxybenzene. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the sulfonate and ethoxy groups.
5-tert-Butyl-2-ethoxybenzene: Shares the tert-butyl and ethoxy substitutions but lacks the sulfonate and chloro groups.
Uniqueness
4-Chloro-3,5-dimethylphenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-tert-butyl-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-7-24-17-9-8-15(20(4,5)6)12-18(17)26(22,23)25-16-10-13(2)19(21)14(3)11-16/h8-12H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHGZYNLVDNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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